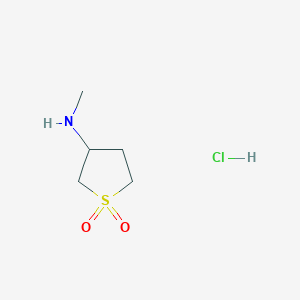

4-(2-硝基-5-哌嗪-1-基苯基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

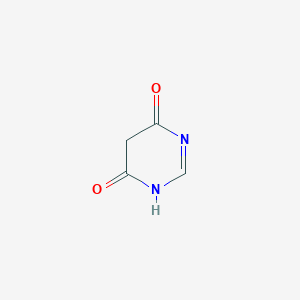

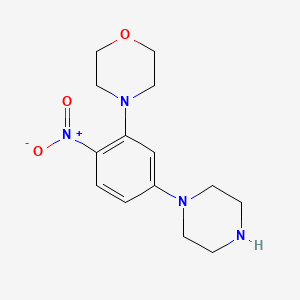

The compound 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine is a heterocyclic molecule that incorporates both morpholine and piperazine rings. These rings are known for their remarkable physical and biochemical properties and are widely used in organic and medicinal chemistry for rational property design. The synthesis of such compounds often involves a building block approach, which can limit the substitution pattern and diversity of the molecules. However, recent advances in multicomponent reaction chemistry have allowed for a more versatile de novo synthesis of morpholine and piperazine rings, enabling further substitution at multiple positions and thus increasing the scaffold's versatility .

Synthesis Analysis

The synthesis of substituted morpholines and piperazines, such as 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine, can be achieved through regioselective routes. For instance, starting with 3,6,8-tribromoquinoline, nucleophilic substitution can be performed under conventional heating or microwave-assisted reaction conditions to yield various substituted quinoline derivatives. The activation of the benzene cycle of quinoline by nitration, followed by selective exchange of bromines with morpholine and piperazine via SNAr reactions, can lead to the formation of biologically valuable derivatives with high yields .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(4-nitrophenyl)piperazin-1-ium salts, has been characterized by various techniques including NMR, XRD, HRMS, and IR spectra. These compounds exhibit different supramolecular assemblies, ranging from two-dimensional to three-dimensional structures, depending on the co-crystallized aromatic carboxylic acids . Similarly, the title compound would likely have a distinct molecular structure characterized by its own unique intermolecular interactions.

Chemical Reactions Analysis

Compounds containing the 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine scaffold can participate in various chemical reactions. For example, the reaction of substituted piperazines with chloromethyl-oxadiazoles can lead to the synthesis of compounds with weak intramolecular C—H⋯N interactions and crystal packing stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as C—H⋯π interactions . These types of interactions are crucial for the stability and reactivity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine and piperazine derivatives are influenced by their structural features. For instance, modifications to the piperazine ring, such as the introduction of nitrogen atoms or expansion to a bicyclic moiety, can retain or enhance biological activity, increase absorption, and improve serum half-life . Additionally, the crystal structures of related compounds, such as 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine and 4-(3,4,4-trichloro-1-decylsulfanyl-2-nitro-buta-1,3-dienyl) morpholine, reveal that the rings typically adopt chair conformations, and the butadiene units assume configurations close to cissoid. These structural details are important for understanding the spectroscopic properties and reactivity of the compounds .

科学研究应用

Piperidines and piperazines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Moreover, piperazine-based polymers have been studied for their antimicrobial properties . These polymers with low molecular weight bioactive agents or disinfectants help the scientific community to reduce the lethality rate caused by pathogenic microbes .

Piperidines and piperazines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Moreover, piperazine-based polymers have been studied for their antimicrobial properties . These polymers with low molecular weight bioactive agents or disinfectants help the scientific community to reduce the lethality rate caused by pathogenic microbes .

Piperidines and piperazines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Moreover, piperazine-based polymers have been studied for their antimicrobial properties . These polymers with low molecular weight bioactive agents or disinfectants help the scientific community to reduce the lethality rate caused by pathogenic microbes .

属性

IUPAC Name |

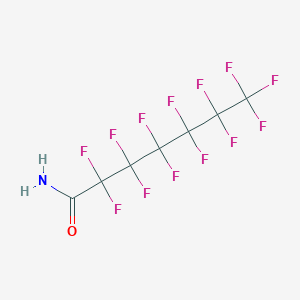

4-(2-nitro-5-piperazin-1-ylphenyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c19-18(20)13-2-1-12(16-5-3-15-4-6-16)11-14(13)17-7-9-21-10-8-17/h1-2,11,15H,3-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJQYITZDFYLGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377938 |

Source

|

| Record name | 4-(2-nitro-5-piperazin-1-ylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine | |

CAS RN |

332023-13-9 |

Source

|

| Record name | 4-(2-nitro-5-piperazin-1-ylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)